beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-

Descripción general

Descripción

Synthesis Analysis

Beta-Endorphins are produced primarily by both the anterior lobe of the pituitary gland and in pro-opiomelanocortin (POMC) cells primarily located in the hypothalamus . Beta-Endorphin and other cleavage products are produced in the multistage processing of POMC primarily involving prohormone convertases (PC) 1 and 2 .Molecular Structure Analysis

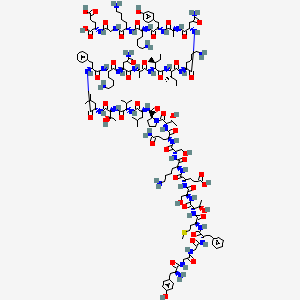

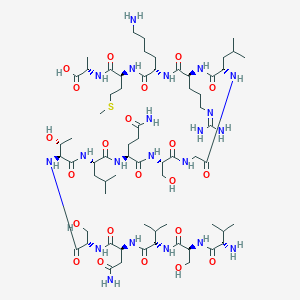

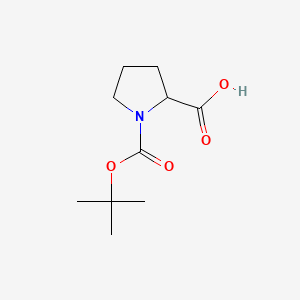

The molecular formula of Beta-Endorphin (Sheep), 27-L-Tyrosine-31-L-Glutamic Acid is C158H251N39O46S . The molecular weight is 3465.0 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of Beta-Endorphin (Sheep), 27-L-Tyrosine-31-L-Glutamic Acid include a density of 1.302±0.06 g/cm3 (Predicted), a boiling point of 2931.7±65.0 °C (Predicted), and it is soluble in water .Aplicaciones Científicas De Investigación

Neuropeptide Function and Biosynthesis

β-Endorphin, derived from the prohormone of corticotropin, is known to be cleaved into various biologically active peptides. β-Endorphin (1-31) is generated by cleavage at specific sequences and further cleaved into β-endorphin (1-27) and β-endorphin (1-26). These derivatives have been isolated from different species, including sheep. Glycyl glutamine, a C-terminal dipeptide of β-endorphin, exhibits inhibitory action on cell firing when applied to rat brain stem neurons, indicating its potential as a neuroregulatory peptide (Parish et al., 1983).

Opioid Activity and Analgesic Potency

β-Endorphin analogs, such as human β-endorphin-(1-17) and its variants, have been synthesized to study their opioid receptor binding and analgesic potency. Analogs like [Gln8]-β h-EP-(1-9) demonstrated increased potency, suggesting potential therapeutic applications in pain management and insights into the opioid specificity of β-endorphin (Garzia et al., 2009).

Structure and Sequence Analysis

Understanding the primary structure of β-endorphin in various species, such as sheep, has been essential in comparative biochemistry and pharmacology. The complete sequence of sheep β-endorphin, found to be identical to that of the portion 61-91 of sheep-beta-lipotropin, provides a basis for studying its physiological roles and therapeutic potentials (Seidah et al., 1977).

Mecanismo De Acción

Target of Action

Beta-endorphin, also known as “beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-”, primarily acts on the central nervous system (CNS) and the peripheral nervous system (PNS) of humans . It binds to mu-opioid receptors located in the brain, spinal cord, and other nerve endings . These receptors are the primary targets of beta-endorphin, and they play a crucial role in pain perception and stress response .

Mode of Action

Beta-endorphin interacts with its targets by binding to mu-opioid receptors, exerting its primary action at presynaptic nerve terminals . This binding inhibits the release of gamma-aminobutyric acid (GABA), which in turn boosts the release of dopamine . The interaction results in a reduction of pain perception, making beta-endorphin a natural analgesic .

Biochemical Pathways

Beta-endorphin is involved in several biochemical pathways. It is often released with adrenocorticotrophic hormone (ACTH) to modulate hormone system functioning . It also plays a role in certain behavioral patterns such as stress and alcoholism, and in conditions like obesity, diabetes, and psychiatric diseases . Furthermore, beta-endorphin regulates the effects of serotonin, inhibiting its release and modulating its turnover in a region-dependent manner .

Pharmacokinetics

Beta-endorphin is a neurohormone secreted by the pituitary gland and reaches all tissues present in the body by diffusion . It is released during stressful stimuli and interacts with peripheral opioid receptors to inhibit pain . Immune cells containing beta-endorphin migrate to inflamed tissue in a site-directed manner, where it is released and rapidly biotransformed, producing fragments with various pharmacological actions .

Result of Action

The binding of beta-endorphin to mu-opioid receptors results in a range of physiological effects. It alleviates pain by reducing pain perception , regulates the body’s response to stress, enhances the immune system, and promotes a sense of overall well-being . It also has intriguing cognitive effects, including improved memory, enhanced creativity, and increased focus .

Action Environment

The action of beta-endorphin is influenced by various environmental factors. For instance, the presence of inflammation can trigger the migration of immune cells containing beta-endorphin to the inflamed tissue, where it is released and exerts its analgesic effects . Furthermore, stressful stimuli can trigger the release of beta-endorphin, demonstrating how environmental stressors can influence its action .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is primarily an agonist of the mu-opioid receptor, but it also interacts with delta and kappa opioid receptors. These interactions result in the inhibition of adenylate cyclase, leading to a decrease in the production of cyclic AMP (cAMP). This compound also interacts with sodium and calcium channels, further modulating neuronal excitability and neurotransmitter release .

Cellular Effects

Beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. In neurons, it modulates neurotransmitter release and inhibits the release of substance P, a neuropeptide involved in pain transmission. This compound also affects immune cells by modulating cytokine production and promoting anti-inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, involves binding to opioid receptors, primarily the mu-opioid receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of G-proteins. This activation inhibits adenylate cyclase, reducing cAMP levels and leading to the inhibition of neurotransmitter release. Additionally, this compound modulates ion channels, further influencing neuronal excitability and signal transduction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, can change over time. This compound is relatively stable, but it can undergo degradation through enzymatic processes. Long-term studies have shown that prolonged exposure to this compound can lead to desensitization of opioid receptors, reducing its efficacy over time. Additionally, chronic exposure may result in alterations in gene expression and cellular function .

Dosage Effects in Animal Models

The effects of beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, vary with different dosages in animal models. At low doses, it produces analgesic effects without significant adverse effects. At higher doses, it can lead to respiratory depression, sedation, and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve analgesia, and exceeding this dose can result in toxicity .

Metabolic Pathways

Beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, is involved in several metabolic pathways. It is synthesized from pro-opiomelanocortin (POMC) through enzymatic cleavage. The primary enzymes involved in its metabolism include prohormone convertases, which cleave POMC to produce beta-Endorphin. This compound can also undergo further degradation by peptidases, resulting in the formation of inactive metabolites.

Transport and Distribution

Within cells and tissues, beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, is transported and distributed through various mechanisms. It can be transported across cell membranes via specific transporters and can bind to plasma proteins, influencing its distribution and bioavailability. This compound can accumulate in certain tissues, particularly in the brain and spinal cord, where it exerts its physiological effects.

Subcellular Localization

Beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid-, is localized in specific subcellular compartments, including synaptic vesicles and secretory granules. It is directed to these compartments through targeting signals and post-translational modifications. The localization of this compound within these compartments is crucial for its activity and function, as it allows for the regulated release and interaction with opioid receptors .

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C158H251N39O46S/c1-17-84(9)126(153(237)182-102(44-29-34-65-163)137(221)186-112(74-118(166)206)142(226)171-86(11)131(215)183-110(73-94-48-52-96(204)53-49-94)146(230)177-99(41-26-31-62-160)135(219)175-98(40-25-30-61-159)134(218)170-78-122(210)173-106(158(242)243)56-59-124(213)214)193-154(238)127(85(10)18-2)192-132(216)87(12)172-143(227)113(75-119(167)207)185-136(220)100(42-27-32-63-161)178-147(231)111(72-92-38-23-20-24-39-92)184-144(228)107(68-81(3)4)188-155(239)129(89(14)201)195-152(236)125(83(7)8)191-148(232)108(69-82(5)6)187-151(235)116-45-35-66-197(116)157(241)130(90(15)202)196-140(224)103(54-57-117(165)205)179-149(233)114(79-198)189-138(222)101(43-28-33-64-162)176-139(223)104(55-58-123(211)212)180-150(234)115(80-199)190-156(240)128(88(13)200)194-141(225)105(60-67-244-16)181-145(229)109(71-91-36-21-19-22-37-91)174-121(209)77-168-120(208)76-169-133(217)97(164)70-93-46-50-95(203)51-47-93/h19-24,36-39,46-53,81-90,97-116,125-130,198-204H,17-18,25-35,40-45,54-80,159-164H2,1-16H3,(H2,165,205)(H2,166,206)(H2,167,207)(H,168,208)(H,169,217)(H,170,218)(H,171,226)(H,172,227)(H,173,210)(H,174,209)(H,175,219)(H,176,223)(H,177,230)(H,178,231)(H,179,233)(H,180,234)(H,181,229)(H,182,237)(H,183,215)(H,184,228)(H,185,220)(H,186,221)(H,187,235)(H,188,239)(H,189,222)(H,190,240)(H,191,232)(H,192,216)(H,193,238)(H,194,225)(H,195,236)(H,196,224)(H,211,212)(H,213,214)(H,242,243)/t84-,85-,86-,87-,88+,89+,90+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,125-,126-,127-,128-,129-,130-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHFFDIMOUKDCZ-NTXHZHDSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C158H251N39O46S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | beta-Endorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Beta-Endorphin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210135 | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3465.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60617-12-1, 61214-51-5 | |

| Record name | beta-Endorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060617121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061214515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Endorphin (sheep), 27-L-tyrosine-31-L-glutamic acid- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Cyano-[1,1'-biphenyl]-4-yl 4-pentylbenzoate](/img/structure/B3029230.png)